4-Bromo-7-fluoro-3-hydroxyindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(12)3-11-8/h1-2,6,11-12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRFJBYSURMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2N1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of Halogenated 3-Hydroxyindoline Derivatives
Abstract
The 3-hydroxyindoline scaffold is a privileged structural motif in numerous biologically active compounds and approved pharmaceuticals. Halogenation of this core offers a powerful strategy for modulating physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. However, the introduction of halogens also significantly impacts the thermodynamic stability of the molecule through a complex interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. This guide provides a comprehensive analysis of the factors governing the conformational and thermodynamic stability of halogenated 3-hydroxyindoline derivatives. We will delve into the theoretical underpinnings of these interactions, supported by computational and experimental data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize halogenated 3-hydroxyindoline derivatives with enhanced stability and biological activity.
Introduction: The Significance of Halogenated 3-Hydroxyindolines in Medicinal Chemistry
The indoline ring system is a cornerstone in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the 3-position creates a chiral center and a key hydrogen bonding donor/acceptor, significantly expanding its potential for molecular recognition. Halogen atoms, when strategically incorporated into this scaffold, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Halogenation is a widely employed tactic in drug design for several key reasons:
-
Modulation of Lipophilicity: Halogens can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Blocking: Placing a halogen at a metabolically labile position can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Halogen atoms can participate in specific, stabilizing interactions with biological targets, such as halogen bonds, leading to improved potency.[1]
However, the thermodynamic stability of the resulting halogenated 3-hydroxyindoline derivative is a critical parameter that dictates its conformational preferences and, ultimately, its biological activity. A thorough understanding of the forces governing this stability is paramount for rational drug design.
The Interplay of Forces Dictating Thermodynamic Stability
The overall thermodynamic stability of a halogenated 3-hydroxyindoline derivative is not governed by a single factor but rather by a delicate balance of several intramolecular and intermolecular forces. These include steric effects, intramolecular hydrogen bonding, and stereoelectronic effects.
Stereoelectronic Effects: Beyond Simple Sterics
Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals.[2][3] In the context of halogenated 3-hydroxyindoline derivatives, these effects can significantly influence conformational preferences, often overriding classical steric considerations.[4][5]
A key stereoelectronic interaction to consider is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) into an adjacent empty or partially filled anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen). The efficiency of this interaction is highly dependent on the relative orientation of the orbitals.[5][6]
For instance, in fluorinated piperidines, a related heterocyclic system, computational studies have revealed that hyperconjugation and charge-dipole interactions contribute to the preference for an axial fluorine conformation, a phenomenon that defies simple steric predictions.[7][8] Similar effects can be anticipated in halogenated 3-hydroxyindoline derivatives, where the orientation of the halogen substituent relative to the indoline ring and the 3-hydroxy group will dictate the extent of stabilizing stereoelectronic interactions.
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction
The presence of the 3-hydroxy group introduces the possibility of intramolecular hydrogen bonding (IMHB). This can occur between the hydroxyl proton and a halogen atom on the indoline ring or with the nitrogen atom of the indoline. The strength of this IMHB is dependent on the geometry of the hydrogen bond and the nature of the halogen.[9][10]
X-ray crystallography and vibrational spectroscopy, coupled with Density Functional Theory (DFT) calculations, are powerful tools for characterizing these interactions.[11][12] For example, studies on chloro- and hydroxy-7-azaindoles have demonstrated how substituents modulate intermolecular hydrogen bonding and molecular packing in the solid state.[11] In halogenated 3-hydroxyindoline derivatives, IMHB can lock the molecule into a specific conformation, thereby reducing its conformational flexibility and enhancing its thermodynamic stability.
Halogen Bonding: A Directional Non-Covalent Interaction
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1][13] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1]
In halogenated 3-hydroxyindoline derivatives, intramolecular halogen bonds can form between the halogen atom and the oxygen of the hydroxyl group or the nitrogen of the indoline ring. These interactions are highly directional and can significantly contribute to the stability of a particular conformer.[14][15] Computational studies, such as DFT calculations, can be used to predict and quantify the strength of these interactions.[16][17]
Experimental and Computational Workflows for Stability Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the thermodynamic stability of halogenated 3-hydroxyindoline derivatives.
Synthesis and Structural Characterization
The first step involves the synthesis of the target compounds. Various synthetic methodologies exist for the preparation of 3-hydroxyindolines and their halogenated analogs.[18][19][20]
Once synthesized, a suite of analytical techniques is employed for structural elucidation:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial for determining the connectivity and stereochemistry of the molecule. Conformational analysis can be aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of scalar coupling constants.[21]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, offering precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen and halogen bonds.[22][23][24]
Below is a generalized workflow for the synthesis and initial characterization of these derivatives.
Caption: Generalized workflow for synthesis and structural characterization.
Computational Chemistry: A Predictive and Explanatory Tool
Computational methods, particularly Density Functional Theory (DFT), are indispensable for probing the thermodynamic stability of molecules.[25][26] DFT allows for the calculation of various properties that provide insight into stability:
-
Conformational Analysis: By performing a potential energy surface scan, different stable conformers (local minima) can be identified, and their relative energies can be calculated to determine the most thermodynamically stable conformation.[7][27][28]
-
Thermochemical Parameters: DFT calculations can provide key thermochemical data, such as enthalpy, entropy, and Gibbs free energy, which are direct measures of thermodynamic stability.[25][29]
-
Orbital Analysis: Natural Bond Orbital (NBO) analysis can be used to identify and quantify stereoelectronic interactions like hyperconjugation.[30]
Protocol: DFT-Based Conformational and Stability Analysis
-
Structure Optimization:
-
Build the initial 3D structure of the halogenated 3-hydroxyindoline derivative.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[26]
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Re-optimize each identified conformer at the same level of theory.
-
-
Frequency Calculations:
-
Perform frequency calculations for each optimized conformer to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, Gibbs free energy).
-
-
Relative Energy Calculation:
-
Calculate the relative energies of all conformers to determine the global minimum and the population of each conformer at a given temperature.
-
-
NBO Analysis (Optional):
-
Perform an NBO analysis on the most stable conformer(s) to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.
-
The logical flow for a computational analysis is depicted below.
Caption: Workflow for computational stability analysis using DFT.
Data Synthesis and Interpretation: A Case Study Perspective
To illustrate the concepts discussed, let's consider a hypothetical case study comparing the stability of 5-fluoro-, 5-chloro-, and 5-bromo-3-hydroxyindoline.
| Derivative | Calculated Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing Interactions | Predicted Dominant Conformer |
| 5-Fluoro-3-hydroxyindoline | 0.0 (Reference) | Strong O-H···N hydrogen bond; C-F···H-C interactions | Pseudo-axial OH |
| 5-Chloro-3-hydroxyindoline | -0.5 | O-H···N hydrogen bond; Weak C-Cl···H-C interactions | Pseudo-axial OH |
| 5-Bromo-3-hydroxyindoline | -0.8 | O-H···N hydrogen bond; Intramolecular C-Br···O halogen bond | Pseudo-equatorial OH to facilitate halogen bond |
The hypothetical data in the table suggests that as the halogen becomes larger and more polarizable (F < Cl < Br), the potential for stabilizing halogen bonding increases, which may lead to a shift in the preferred conformation of the 3-hydroxy group to accommodate this interaction. DFT calculations on substituted indoles have shown that electron-withdrawing substituents, such as halogens, influence the electronic structure, which in turn affects stability and reactivity.[31][32]
Conclusion and Future Directions
The thermodynamic stability of halogenated 3-hydroxyindoline derivatives is a multifaceted property governed by a subtle interplay of stereoelectronic effects, intramolecular hydrogen bonding, and halogen bonding. A comprehensive understanding of these forces is critical for the rational design of novel therapeutics based on this important scaffold.
Future research in this area should focus on:
-
Systematic experimental studies: A broader range of halogenated derivatives should be synthesized and characterized by X-ray crystallography and advanced NMR techniques to build a robust experimental database.
-
Advanced computational models: The development and application of more accurate and efficient computational methods will allow for more reliable prediction of thermodynamic stability and conformational preferences.
-
Correlation with biological activity: A key goal is to establish clear structure-stability-activity relationships to guide the design of next-generation 3-hydroxyindoline-based drugs with optimized properties.
By integrating experimental and computational approaches, researchers can unlock the full potential of halogenation as a tool for fine-tuning the properties of 3-hydroxyindoline derivatives, ultimately leading to the development of safer and more effective medicines.
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The 7-Fluoroindoline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Fluorine into a Privileged Scaffold
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its rigid bicyclic framework provides a robust platform for the spatial presentation of functional groups, making it a frequent constituent of both natural products and synthetic pharmaceuticals.[2] In the relentless pursuit of optimizing drug candidates, medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful strategies in this endeavor is the introduction of fluorine atoms into lead compounds.[3]
Fluorine, despite its small size, exerts profound electronic effects due to its extreme electronegativity. Its incorporation can modulate the acidity (pKa) and lipophilicity of a molecule, influence conformational preferences, and block sites of metabolic degradation.[3][4] These modifications often translate into tangible benefits such as improved membrane permeability, enhanced binding affinity for the target protein, and increased metabolic stability, ultimately leading to superior drug candidates.[3]
This guide provides a comprehensive literature review of 7-fluoroindoline derivatives, synthesizing field-proven insights for researchers and drug development professionals. We will explore the key synthetic methodologies for accessing this scaffold, delve into its diverse therapeutic applications across oncology, neurodegeneration, and infectious diseases, and analyze the critical structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics.
Part 1: Synthesis of the 7-Fluoroindoline Core
The strategic synthesis of the 7-fluoroindoline scaffold is fundamental to its exploration in drug discovery. A prevalent and versatile method for constructing fluorinated indoline-2,3-diones (isatins), which are key precursors, is the Sandmeyer isatin synthesis.[5] This classical multi-step process offers a reliable route to the core structure from readily available anilines.
The synthesis begins with a fluorinated aniline, such as 3-chloro-2-fluoroaniline or 2-fluoroaniline, which is first converted into an isonitrosoacetanilide intermediate.[5][6] This is typically achieved by reacting the aniline with chloral hydrate and hydroxylamine hydrochloride. The subsequent and final step involves an acid-catalyzed cyclization of the intermediate, most commonly using concentrated sulfuric acid, which yields the desired 7-fluoroindoline-2,3-dione.[5][6] The fluorine atom's position on the starting aniline dictates its final position on the indoline ring.
Experimental Protocol: Synthesis of 7-fluoroindoline-2,3-dione (7-Fluoroisatin)
This protocol outlines the synthesis of 7-fluoroisatin from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, adapted from established methodologies.[6]
Materials:
-
N-(2-fluorophenyl)-2-(hydroxyimino)acetamide
-
Concentrated sulfuric acid
-
Ice-water mixture
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Carefully dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (e.g., 30 g, 164.84 mmol) in concentrated sulfuric acid (100 mL) in a suitable reaction vessel.
-
Heat the reaction mixture to 80°C and maintain stirring for approximately 2 hours. Monitor the reaction progress as needed.
-
Upon completion, allow the mixture to cool slightly before slowly and carefully pouring it into a vigorously stirred ice-water mixture. This will cause the product to precipitate.
-
Collect the precipitated solid (typically brick-red) by filtration.
-
Wash the solid with cold water and dry it thoroughly to yield the 7-fluorodihydroindole-2,3-dione product. The reported yield for this procedure is approximately 90%.[6]
-
(Optional) The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[6]
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Part 2: Therapeutic Applications in Drug Discovery
The 7-fluoroindoline scaffold has demonstrated remarkable versatility, with derivatives showing potent activity across several major therapeutic areas. The presence of the 7-fluoro substituent is crucial, often enhancing metabolic stability and binding selectivity.
Anticancer Agents
Derivatives of 7-fluoroindoline are prominent in oncology research, particularly as inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[5]
-
Kinase Inhibition: Halogenated derivatives such as 6-Chloro-7-fluoroindoline-2,3-dione serve as valuable intermediates for synthesizing potent kinase inhibitors.[5] These compounds can target critical pathways like the PI3K/AKT and RAS/MAPK pathways, which are frequently dysregulated in various cancers. By inhibiting these kinases, the compounds can effectively halt cell proliferation and induce apoptosis.[5]
-
Cytotoxic Activity: Studies have demonstrated the significant cytotoxic potential of various fluorinated indole derivatives against a range of cancer cell lines. In some cases, these compounds exhibit greater potency than established chemotherapy drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (Erlotinib) IC50 (µM) |
| Compound 2e | HCT116 (Colon) | 6.43 ± 0.72 | 17.86 ± 3.22 |
| Compound 2e | A549 (Lung) | 9.62 ± 1.14 | 19.41 ± 2.38 |
| Compound 2e | A375 (Melanoma) | 8.07 ± 1.36 | 23.81 ± 4.17 |
| Compound 5d | MCF-7 (Breast) | 4.7 | N/A |
| Compound 5f | MDA-MB-468 (Breast) | 8.2 | N/A |
| Table 1: Cytotoxic Activity of Selected Indole Derivatives. Data synthesized from BenchChem.[7] |
Agents for Neurodegenerative Disorders
The indole nucleus is a key feature in many neuroactive molecules, including serotonin and melatonin.[8] This makes indole derivatives, including the 7-fluoroindoline class, attractive candidates for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's. Their therapeutic potential stems from their ability to target multiple pathological mechanisms simultaneously.[8][9]
-
Multifaceted Mechanisms: Indole-based compounds can exert neuroprotective effects through various mechanisms, including:
-
Antioxidant Activity: Scavenging free radicals to combat the oxidative stress that contributes to neuronal damage.[8]
-
Anti-inflammatory Effects: Modulating neuroinflammation, a key component in the progression of many neurodegenerative diseases.[8][9]
-
Protein Aggregation Inhibition: Interfering with the misfolding and aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[8]
-
Enzyme Inhibition: Targeting enzymes such as cholinesterases and monoamine oxidase B (MAO-B) to restore neurotransmitter balance and reduce neurotoxicity.[9][10]
-
Anti-Infective Agents
7-Fluoroindoline derivatives are also emerging as a promising class of anti-infective agents, with activity against both bacteria and viruses.
-
Antibacterial (Antivirulence): Instead of directly killing bacteria, which can promote resistance, some 7-fluoroindole derivatives act as antivirulence agents. For instance, 7-fluoroindole has been shown to interfere with the quorum sensing (QS) system in the pathogenic bacterium Serratia marcescens.[11] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors and biofilm formation. By disrupting QS, these compounds can effectively disarm the pathogen, making it more susceptible to the host's immune system.[11]
-
Antiviral: The scaffold has shown potential in the development of novel antiviral drugs. In a notable example, a 7-azaindole derivative was identified as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is the critical first step in viral entry into host cells.[12] This discovery highlights the potential for 7-fluoroindoline-based structures to be adapted into potent inhibitors of viral replication.
Part 3: Structure-Activity Relationship (SAR) and Molecular Design
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry, as it provides the rational basis for optimizing a lead compound into a viable drug candidate. For 7-fluoroindoline derivatives, SAR studies focus on how modifications to the core scaffold and its substituents influence biological activity.
The 7-position fluorine atom is a key modulator of the molecule's properties. Its strong electron-withdrawing nature influences the electronic distribution across the aromatic ring system, which can enhance binding interactions with target proteins.[3] Furthermore, the C-F bond is exceptionally stable, making the 7-position resistant to metabolic oxidation, which can improve the compound's pharmacokinetic profile.[3]
SAR studies on related 7-azaindole derivatives have shown that positions 1, 3, and 5 are often the most active sites for modification to enhance anticancer activity.[13] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has proven to be a successful strategy for developing novel and potent anticancer agents.[13]
Conclusion and Future Perspectives
The 7-fluoroindoline scaffold has unequivocally established itself as a privileged motif in drug discovery. The strategic placement of a fluorine atom at the 7-position confers advantageous physicochemical and metabolic properties, making these derivatives highly valuable starting points for therapeutic development. This review has highlighted their synthesis and demonstrated their significant potential in oncology, neurodegeneration, and infectious diseases.
The future of 7-fluoroindoline research is bright. Continued exploration of synthetic methodologies will enable the creation of more diverse and complex chemical libraries. The integration of computational modeling and in silico screening will further accelerate the identification of potent and selective inhibitors for a wider range of biological targets. As our understanding of disease pathology deepens, the versatility of the 7-fluoroindoline scaffold will undoubtedly be leveraged to design the next generation of targeted, effective, and safer medicines.
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- MDPI. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023-03-13).
- PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
- MDPI.
- OUCI.
- PubMed. Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. (2016-06-10).
- PubMed. Discovery and structure-activity relationship of imidazolinylindole derivatives as kallikrein 7 inhibitors. (2019-01-15).
- PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Bromo-7-fluoro-3-hydroxyindoline
Introduction: The Strategic Value of the Functionalized Indoline Scaffold
The indoline, or dihydroindole, core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional, sp³-rich character offers distinct advantages in drug design over flat, aromatic systems, often leading to improved solubility, metabolic stability, and target-binding profiles.[3] The specific molecule, 4-Bromo-7-fluoro-3-hydroxyindoline, is a highly versatile building block poised for the synthesis of novel therapeutics. The strategic placement of its functional groups—a bromine atom for synthetic elaboration, a fluorine atom to modulate electronic properties and metabolic fate, and a hydroxyl group for further functionalization or hydrogen bonding interactions—makes it an exceptionally valuable starting material for creating diverse molecular libraries.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis.[5][6][7] Its hallmark features include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[8][9] This makes it an ideal strategy for coupling the 4-Bromo-7-fluoro-3-hydroxyindoline core with a vast array of aryl, heteroaryl, or vinyl boronic acids and esters, thereby enabling rapid access to complex molecular architectures for drug discovery programs.[10][11]
This guide provides a comprehensive overview, detailed experimental protocols, and expert insights into the application of 4-Bromo-7-fluoro-3-hydroxyindoline in Suzuki cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the 4-Bromo-7-fluoro-3-hydroxyindoline. This step forms a Pd(II) intermediate. The electron-rich nature of the indoline ring can facilitate this step.
-
Transmetalation: In this key step, the organic group from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron compound by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as robust starting points. Given the specific functionalities of 4-Bromo-7-fluoro-3-hydroxyindoline (a free hydroxyl and an amine), optimization may be necessary depending on the coupling partner.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol is suitable for a wide range of commercially available aryl- and heteroarylboronic acids.
Materials:
-
4-Bromo-7-fluoro-3-hydroxyindoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v, degassed)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add 4-Bromo-7-fluoro-3-hydroxyindoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three to five times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane/H₂O, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The N-H and O-H protons of the indoline may require protection for certain sensitive substrates or under more forcing conditions, though many Suzuki couplings tolerate these groups.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoro-3-hydroxyindoline.
Data Presentation: Recommended Starting Conditions
The choice of catalyst, base, and solvent is crucial for success.[11] The following table provides recommended starting points for the Suzuki coupling of 4-Bromo-7-fluoro-3-hydroxyindoline.
| Parameter | Recommended Condition | Rationale / Alternative |
| Palladium Precatalyst | Pd(dppf)Cl₂ | Highly effective for heteroaryl couplings; provides good stability and activity.[14] Alternatives include Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand. |
| Ligand | dppf (in precatalyst) | Buchwald or other electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective, especially for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases suitable for a wide range of functional groups.[15] Stronger bases like Cs₂CO₃ or hydroxides can be used if transmetalation is slow.[16] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A common, effective biphasic system that dissolves both organic substrates and inorganic bases.[5][17] Other options include THF/H₂O or DMF/H₂O. |
| Temperature | 80 - 100 °C | Sufficient for most couplings. Higher temperatures may be needed for less reactive aryl chlorides or sterically hindered partners. |
| Equivalents Boronic Acid | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation. |
Expertise & Experience: The Rationale Behind Experimental Choices
-
Catalyst Selection: The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is both electron-rich and has a large bite angle, which can stabilize the palladium center and promote the reductive elimination step. This is particularly useful for coupling with electron-rich heteroaromatic systems like our indoline core.[14] For particularly challenging or sterically hindered coupling partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) may be required to achieve high yields.[8][18]
-
The Role of the Base and Water: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming the boronate anion ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in transmetalation.[6][12] The presence of water is often crucial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16][19]
-
Solvent System: A biphasic solvent system like dioxane/water is highly effective.[17] The organic solvent (dioxane) solubilizes the indoline substrate and the palladium complex, while the aqueous phase solubilizes the base and the boronate intermediate. This phase separation allows all components to be present and reactive. For substrates with poor solubility, a more polar aprotic solvent like DMF may be beneficial.
-
Potential for Catalyst Inhibition: The indoline substrate contains both a secondary amine (N-H) and a secondary alcohol (O-H). These functionalities can potentially coordinate to the palladium center and inhibit catalytic activity. While many Suzuki reactions are tolerant of these groups, low yields or stalled reactions may indicate a need for N- or O-protection (e.g., with Boc or TBS groups, respectively).
Trustworthiness: A Self-Validating Protocol and Troubleshooting
A robust protocol includes methods for monitoring and troubleshooting. Reaction progress should be closely monitored by TLC or LC-MS to determine the point of completion and to identify potential side products.
Caption: Workflow for reaction optimization.
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate Pd(0) catalysts.
-
Inefficient Transmetalation: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is of good quality.
-
Low Reactivity: Increase the reaction temperature or switch to a more active catalyst system (e.g., one with a Buchwald ligand).
-
-
Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using a slight excess of the boronic acid and ensuring efficient coupling.
-
Homocoupling of Boronic Acid: This side reaction can be promoted by oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is key.
-
Dehalogenation of Indoline: The bromo-indoline can be reduced to the corresponding H-indoline. This may indicate a problem with the catalytic cycle and could be addressed by changing the ligand or solvent.
-
Conclusion
4-Bromo-7-fluoro-3-hydroxyindoline is a powerful building block for medicinal chemistry, and the Suzuki-Miyaura cross-coupling is an essential tool for its elaboration. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of novel 4-substituted indoline derivatives. The protocols and insights provided herein serve as a solid foundation for developing innovative compounds for drug discovery and other applications.
References
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). SYNLETT.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI.
- Development and Application of Indolines in Pharmaceuticals. (2023). PMC.
- Suzuki Coupling: Mechanism & Examples. (2025). NROChemistry.
- Development and Application of Indolines in Pharmaceuticals. (2025).
- Azidoindolines—From Synthesis to Applic
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Indole and indoline scaffolds in drug discovery. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. (n.d.). Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. benchchem.com [benchchem.com]
- 18. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aidic.it [aidic.it]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of 4-Bromo-7-fluoro-3-hydroxyindoline
Current Status: Active Ticket ID: IND-3OH-BrF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 4-Bromo-7-fluoro-3-hydroxyindoline .
If you are encountering low purity, you are likely fighting two opposing forces:
-
The Aromatization Driving Force: The 3-hydroxyindoline core is thermodynamically eager to eliminate water and revert to the fully aromatic (and highly stable) 4-bromo-7-fluoroindole .
-
Steric Shielding (The 4-Bromo Effect): The bulky bromine atom at the C4 position (peri-position) creates significant steric strain around the C3 reaction center, causing incomplete conversion or trapping impurities.
This guide moves beyond generic protocols to address the specific electronic and steric behaviors of the 4-bromo-7-fluoro substitution pattern.
Part 1: Diagnostic Dashboard
Before altering your synthesis, compare your impurity profile against these known failure modes.
| Impurity Signal (LCMS/NMR) | Likely Identity | Root Cause |
| M-18 peak (Mass: ~227/229 Da) | 4-Bromo-7-fluoroindole | Acid-Catalyzed Dehydration. The C3-hydroxyl group is labile. Exposure to acidic workup, silica gel, or excessive heat drives water elimination. |
| M-2 peak (Mass: ~243/245 Da) | Indolin-3-one (Indoxyl) | Incomplete Reduction. If synthesizing via reduction of the ketone, the 4-Br steric bulk hinders the hydride attack. |
| M+14/16 peak (Mass: ~261/263 Da) | 3-Hydroxy-2-oxindole | Over-Oxidation. If synthesizing via oxidation of indole, the reaction progressed to the lactam (isatin derivative). |
| Loss of 79/81 Da | Des-bromo derivative | Hydrogenolysis. If using catalytic hydrogenation (Pd/C), you likely cleaved the C-Br bond. |
Part 2: Deep Dive Troubleshooting
Issue #1: The Product Turns into Indole on the Column (Dehydration)
Symptom: The crude NMR looks clean, but after flash chromatography, the product is contaminated with 4-bromo-7-fluoroindole.
The Mechanism: 3-Hydroxyindolines are benzylic-like alcohols. The lone pair on the nitrogen can assist in the expulsion of the hydroxyl group, generating an iminium ion that rapidly loses a proton to become the aromatic indole. This process is acid-catalyzed .[1] Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to destroy your product.
Protocol Adjustment:
-
Pre-treat Silica: Neutralize your silica gel column by flushing it with 1% Triethylamine (Et3N) in hexanes before loading your sample.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica for purification.
-
Cold Workup: Perform all extractions with chilled buffers (
C). Avoid rotary evaporation baths above C.
Issue #2: Incomplete Conversion due to 4-Bromo Sterics
Symptom: You are reducing 4-bromo-7-fluoroindolin-3-one (indoxyl) to the alcohol, but substantial starting material remains despite excess reducing agent.
The Mechanism:
The Bromine at C4 sits directly "above" the C3 carbonyl. When a hydride reagent (like NaBH
Protocol Adjustment:
-
Reagent Switch: Switch from NaBH
to LiBH (Lithium Borohydride). The Lithium cation coordinates with the carbonyl oxygen and the 7-Fluoro lone pairs, activating the carbonyl while the smaller borohydride anion attacks. -
Luche Reduction: Add CeCl
·7H O (Cerium(III) chloride). This activates the carbonyl specifically for 1,2-addition and often overcomes steric hindrance in crowded ketones.
Issue #3: Halogen Scrambling (Defluorination/Debromination)
Symptom: Loss of Bromine or Fluorine during synthesis.
The Mechanism:
If you are using catalytic hydrogenation (H
Protocol Adjustment:
-
Strictly Avoid Pd/C: Do not use catalytic hydrogenation.
-
Alternative Reduction: Use Fe/NH
Cl or SnCl for nitro reductions. Use NaBH or DIBAL-H for carbonyl reductions.
Part 3: The Optimized Workflow
This protocol assumes the standard robust route: Reduction of 4-bromo-7-fluoroindolin-3-one (which is accessible from the corresponding isatin or anthranilic acid derivatives).
Step-by-Step Protocol
-
Preparation: Dissolve 4-bromo-7-fluoroindolin-3-one (1.0 eq) in Methanol/THF (1:1) .
-
Why: THF solubilizes the varying polarity of the halogenated scaffold; MeOH is required for borohydride kinetics.
-
-
Activation: Cool to
C. Add CeCl ·7H O (1.1 eq) . Stir for 15 minutes.-
Why: The Cerium coordinates the carbonyl, overcoming the 4-Br steric shielding.
-
-
Reduction: Add NaBH
(1.5 eq) portion-wise over 20 minutes.-
Note: Gas evolution (H
) will occur.
-
-
Quench (CRITICAL): Do NOT use HCl. Quench by adding Saturated NH
Cl solution, but immediately buffer with NaHCO to ensure pH stays . -
Extraction: Extract with EtOAc. Wash with Brine.
-
Drying: Dry over Na
SO (Sodium Sulfate). Do not use MgSO (Magnesium sulfate is slightly Lewis acidic and can trigger dehydration). -
Isolation: Concentrate at
C. If purification is needed, use the Neutralized Silica method described in Part 2.
Part 4: Visualizing the Pathway
The following diagram illustrates the "Stability Valley" where the 3-hydroxyindoline exists and the pathways that lead to impurities.
Figure 1: Reaction landscape showing the precarious stability of the 3-hydroxyindoline target between the oxidized oxindole and the dehydrated aromatic indole.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store the 3-hydroxyindoline in solution?
A: No. In solution, trace acidity from solvents (like CDCl
Q: Why is the 7-Fluoro substituent important for stability? A: The fluorine at C7 is electron-withdrawing by induction. While this deactivates the ring toward electrophilic attack, it also makes the N-H proton more acidic. If the nitrogen is deprotonated, the resulting electron density can push out the C3-hydroxyl group, accelerating dehydration. Keep the environment strictly neutral.
Q: I see a "dimer" peak in the LCMS. What is it? A: This is likely the ether dimer (Indoline-O-Indoline). If the concentration is too high during synthesis, two molecules can condense, eliminating water. Run the reaction more dilute (0.05 M) to favor the monomer.
References
-
Synthesis of 3-Hydroxyindolines via Reduction
-
Luche Reduction (CeCl3)
- Source: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.
-
URL:[Link]
-
Indole Dehydration Mechanisms
- Source:Organic Chemistry Portal - Synthesis of Indoles and Indolines.
-
URL:[Link]
-
Properties of 4-Bromo-7-fluoroindole (Precursor Data)
Sources
- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Indoline Halogenation Optimization
Topic: Minimizing Side Reactions During Indoline Halogenation Ticket ID: IND-HALO-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Mission Statement
Welcome to the Indoline Optimization Support Center. Indoline (2,3-dihydroindole) presents a unique challenge in halogenation chemistry: it is electronically activated enough to invite rapid electrophilic substitution, yet fragile enough to undergo unwanted dehydrogenation (aromatization to indole) or oxidative dimerization.[1] This guide prioritizes chemo-stability and regio-fidelity , providing you with self-validating protocols to halogenate the benzene ring while keeping the indoline core intact.[1]
Module 1: Critical Diagnostic Matrix (Triage)
Use this matrix to identify your specific failure mode based on LC-MS or NMR observations.[1]
| Observation (LC-MS/NMR) | Diagnosis | Root Cause | Immediate Corrective Action |
| M-2 peak observed (Product mass - 2 Da) | Aromatization | Oxidative dehydrogenation of indoline to indole.[1] | Lower reaction temp (<0°C).[1] Switch to N-protected substrate (Acetyl/Boc).[1] |
| M+X+X peak (e.g., M+158 for dibromo) | Over-halogenation | High reagent concentration or highly activated substrate.[1] | Reduce reagent equivalents (0.95 eq). Use slow addition (syringe pump).[1] |
| Broad/Missing NH signal (NMR) | N-Halogenation | Reaction occurring at the nitrogen center (kinetic product).[1] | Mandatory: Protect Nitrogen (Ac/Boc).[1] If unprotected, use acidic scavengers.[1] |
| Complex mixture / Polymerization | Radical Coupling | Radical pathway activation (SET mechanism).[1] | Exclude light (wrap flask in foil). Add radical scavenger (BHT). |
Module 2: The Oxidation Trap (Mechanistic Insight)
The Problem:
Indolines are "aromatization-ready."[1] The driving force to restore the full 10-
The Solution: Electronic Deactivation You must lower the HOMO energy of the indoline nitrogen lone pair.
-
Unprotected Indoline: The lone pair donates strongly into the ring, making it hyper-nucleophilic and prone to oxidation.
-
N-Acetyl/N-Boc Indoline: The carbonyl group pulls electron density away from the ring (resonance withdrawal).[1] This slows the reaction slightly (controllable kinetics) and significantly raises the oxidation potential, preventing aromatization.
Visualizing the Pathway Competition
Caption: Competition between the desired Electrophilic Aromatic Substitution (S_EAr) and the oxidative aromatization pathway.
Module 3: Regioselectivity & Protocol Optimization
FAQ: Why am I getting C5 vs. C7 substitution?
-
C5 (Para to Nitrogen): This is the electronically preferred site for Electrophilic Aromatic Substitution (EAS) in indolines.[1] The nitrogen lone pair activates the ortho (C7) and para (C5) positions, but steric hindrance at C7 (due to the N-substituent) usually directs incoming electrophiles to C5.[1]
-
C7 (Ortho to Nitrogen): Accessing C7 requires specific "Directing Groups" (e.g., Phosphinoyl) or Directed Ortho Metalation (DoM) strategies, which are distinct from standard halogenation.[1]
Standard Operating Procedure (SOP): C5-Bromination of N-Acetylindoline
Target: 1-(5-bromoindolin-1-yl)ethan-1-one[1]
Reagents:
-
Substrate: N-Acetylindoline (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) — Must be freshly recrystallized to remove
traces.[1] -
Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]
-
Additive: None usually required, but 5% Acetic Acid can suppress radical pathways.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve N-Acetylindoline in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C in an ice bath. Cooling is critical to suppress oxidation.[1]
-
Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the indoline mixture over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1][2]
-
Quench: Pour mixture into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid silica-induced oxidation.[1]
Module 4: Advanced Fluorination (Selectfluor)
User Question: "I am using Selectfluor and getting low yields with high indole formation. Why?"
Technical Analysis:
Selectfluor is an excellent source of electrophilic fluorine (
Optimization for Fluorination:
-
Solvent Switch: Use Acetonitrile (MeCN) .[1] It stabilizes the intermediate charge transfer complex better than non-polar solvents.[1]
-
Temperature: Run at room temperature or slightly elevated (40°C) . Counter-intuitively, extremely low temperatures can sometimes stall the
transfer while allowing the SET oxidation to proceed slowly. -
Substrate: Ensure the N-protecting group is electron-withdrawing (e.g., Tosyl or Acetyl).[1] Never attempt Selectfluor fluorination on a free NH-indoline; it will oxidize instantly.[1]
Module 5: Troubleshooting Workflow
Caption: Decision tree for resolving common indoline halogenation failures.
References
-
Regioselective Bromination Mechanisms
-
Electrophilic Fluorination with Selectfluor
-
Indole/Indoline Oxidation Pathways
-
C7-Selective Functionalization (Contrast to C5)
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-7-Fluoro Substituted Indolines
Welcome to the technical support center for synthetic strategies involving 4-bromo-7-fluoro substituted indolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your synthetic goals.
The unique substitution pattern of 4-bromo-7-fluoroindoline presents significant steric challenges. The bromine atom at the 4-position and the fluorine atom at the 7-position flank the reactive sites on the benzene ring, hindering the approach of reagents and catalysts. This guide will explore effective strategies to overcome these steric barriers in key transformations like cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on 4-bromo-7-fluoroindoline is sluggish or failing. What are the likely causes?
A1: Low yields or failed reactions in this context are most often due to the steric hindrance around the C4-Br bond, which impedes two crucial steps in the catalytic cycle:
-
Inefficient Oxidative Addition: The bulky substituents at the C4 and C7 positions can block the palladium catalyst from effectively inserting into the carbon-bromine bond.
-
Difficult Reductive Elimination: The final step of forming the new carbon-carbon or carbon-nitrogen bond can also be sterically hindered, making it difficult for the coupled product to be released from the palladium center.[1]
To address this, a careful selection of ligands and reaction conditions is paramount.
Q2: Which ligands are most effective for overcoming steric hindrance in palladium-catalyzed reactions with this substrate?
A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally the most successful. These ligands promote both oxidative addition and reductive elimination. Consider the following classes of ligands:
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos are specifically designed for sterically hindered couplings.[2] Their bulky nature helps to create a coordinatively unsaturated palladium center, which is more reactive.
-
Ferrocene-based Ligands: 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF) is another excellent choice for challenging aminations of aryl chlorides and tosylates, demonstrating efficacy under mild conditions.[2]
-
Indole-based Phosphine Ligands: Novel indole-amide-based phosphine ligands have shown exceptional efficiency in Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, achieving high yields in short reaction times.[3][4]
-
Carbazolyl-derived P,N-Ligands: These have proven effective in promoting sterically hindered Buchwald-Hartwig aminations, even with highly congested coupling partners.[5]
Q3: Can I perform a direct nucleophilic aromatic substitution (SNAr) on the C4-Br bond?
A3: Direct SNAr at the C4 position is challenging due to the electron-rich nature of the indoline ring. However, the presence of the electron-withdrawing fluorine at the 7-position can have a nuanced effect. While fluorine is generally activating in SNAr, its influence is position-dependent.[6] In this specific case, the steric hindrance from the indoline ring and the 7-fluoro group will likely make SNAr difficult under standard conditions. For C-N bond formation, a palladium-catalyzed Buchwald-Hartwig amination is a more reliable approach.[7]
Q4: Should I protect the indoline nitrogen (N-H) before attempting cross-coupling reactions?
A4: Yes, protecting the indoline nitrogen is highly recommended. The free N-H can interfere with the catalytic cycle in several ways:
-
It can act as a coordinating species to the palladium center, potentially deactivating the catalyst.
-
The acidic proton can participate in side reactions with basic reagents.
Common protecting groups for indoles and indolines that are stable to many cross-coupling conditions include:
-
Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions. It also reduces the electron density of the heterocycle, which can be beneficial.[8]
-
Phenylsulfonyl (PhSO2): A robust protecting group, though its removal requires harsher conditions.[8]
-
Benzyl (Bn) or Trityl (Tr): These do not significantly alter the electronics of the indole ring.[8]
The choice of protecting group will depend on the subsequent steps in your synthetic sequence.[8]
Q5: What are the optimal reaction conditions (solvent, base, temperature) for a Suzuki coupling with 4-bromo-7-fluoroindoline?
A5: For a sterically hindered Suzuki-Miyaura coupling, the following conditions are a good starting point:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky phosphine ligand (e.g., SPhos, XPhos, or an indole-based phosphine) is recommended.[3][4][9]
-
Base: A moderately strong base is typically required. K3PO4 or Cs2CO3 are often good choices as they are less prone to causing side reactions compared to stronger bases like alkoxides.
-
Solvent: A polar aprotic solvent or a mixture of solvents is usually effective. Toluene, dioxane, or a mixture of toluene/water or THF/water are commonly used.
-
Temperature: Due to the steric hindrance, elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion.
It is crucial to screen different combinations of these parameters to find the optimal conditions for your specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Ligand Screening: Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos).[2] 2. Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Temperature: Increase the reaction temperature in increments of 10 °C. 4. Solvent: Try a different solvent system to improve solubility (e.g., dioxane, DMF, or a mixture like toluene/t-BuOH).[10] |
| Formation of Side Products (e.g., Homocoupling, Protodebromination) | 1. Catalyst decomposition leading to side reactions. 2. Presence of water or protic impurities. 3. Base-mediated side reactions. | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure a consistent active species. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Base Selection: Switch to a milder or less nucleophilic base (e.g., K2CO3 or CsF). |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner. | 1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Protecting Groups: Ensure any sensitive functional groups on your coupling partner are appropriately protected. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and atmosphere. | 1. Reagent Purity: Use freshly purified reagents and high-purity solvents. 2. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromo-7-fluoroindoline
-
Reaction Setup: To an oven-dried reaction vial, add N-Boc-4-bromo-7-fluoroindoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-4-bromo-7-fluoroindoline
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-4-bromo-7-fluoroindoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu or K2CO3, 1.5-2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd2(dba)3, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos or BrettPhos, 0.02-0.04 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Challenge and Solution
Diagram 1: Steric Hindrance in the Catalytic Cycle
Caption: Steric hindrance impacts both oxidative addition and reductive elimination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]
-
Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(9), 1896-1901. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Ng, S. S., Chen, Z., Yuen, O. Y., & So, C. M. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki-Miyaura cross-coupling reaction. PolyU Scholars Hub. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . [Link]
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Zhang, T., & Zhang, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Advanced Synthesis & Catalysis, 355(13), 2577-2582. [Link]
-
L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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So, C. M., Lee, H. W., Lau, C. P., & Kwong, F. Y. (2009). Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. Organic Letters, 11(2), 317-320. [Link]
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Witulski, A. G., & Alayrac, C. (2002). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Angewandte Chemie International Edition, 41(17), 3281-3284. [Link]
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L-M-S, R., & Albéniz, A. C. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5962–5971. [Link]
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Wang, C., et al. (2024). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. RSC Advances, 14(12), 8343-8347. [Link]
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Zúñiga-Gutiérrez, C. Y., & Flores-Holguín, N. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(35), e202302307. [Link]
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Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Accounts of chemical research, 43(11), 1435–1445. [Link]
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Deanna, M. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
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Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]
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Proença, M. F. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]
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Böhm, S., & Roth, G. (2014). 1.8. Replacement of Chlorine and Bromine by Fluorine. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Chemical Reviews, 111(7), PR215-PR283. [Link]
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LibreTexts. (n.d.). Nucleophilic Substitution Reactions. chem.libretexts.org. [Link]
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Michelet, B., & Gandon, V. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(15), 4066–4069. [Link]
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Deng, C., & Zhang, D. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling, 28(9), 267. [Link]
-
Shields, J. D., & Rovis, T. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(3), 1664–1671. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Al-Saffar, J., et al. (2015). Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(43), 12791-12795. [Link]
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Chambers, R. D., et al. (1999). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 98(1), 53-57. [Link]
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Wolska, I., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 27(23), 8206. [Link]
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Wang, Y., et al. (2024). Dynamically or Kinetically Controlled? Computational Study of the Mechanisms of Electrophilic Aminoalkenylation of Heteroaromatics with Keteniminium Ions. The Journal of Organic Chemistry, 89(9), 6149-6158. [Link]
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LibreTexts. (2019). 7.6: General Features of Nucleophilic Substitution. chem.libretexts.org. [Link]
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Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 29(5), 1056. [Link]
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Clark, J. (n.d.). What is nucleophilic substitution?. chemguide.co.uk. [Link]
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Zhang, Y., et al. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 12(11), 1435. [Link]
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ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
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Smith, A. M., et al. (2018). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 9(1), 7601. [Link]
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Jørgensen, K. A., et al. (2020). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 25(21), 5028. [Link]
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Puius, Y. A., et al. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 40(49), 14812-14820. [Link]
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García-Rodeja, Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1649–1660. [Link]
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LibreTexts. (2023). 16.2: Other Aromatic Substitutions. chem.libretexts.org. [Link]
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Validation & Comparative
1H NMR Spectral Analysis of 4-Bromo-7-fluoro-3-hydroxyindoline: A Comparative Technical Guide
Topic: 1H NMR spectral analysis of 4-Bromo-7-fluoro-3-hydroxyindoline Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous spectral analysis of 4-Bromo-7-fluoro-3-hydroxyindoline , a highly functionalized heterocyclic intermediate often encountered in the synthesis of kinase inhibitors and indole-based therapeutics. Unlike simple indoles, this molecule presents a complex "ABMX" spin system due to its chiral center at C3 and the heteronuclear coupling introduced by the fluorine atom at C7.
This document compares the spectral performance of this compound in Chloroform-d (
Part 1: Structural Dynamics & Predicted Spectral Signature
To accurately interpret the NMR data, we must first deconstruct the molecule's magnetic environment. The 4-Bromo-7-fluoro-3-hydroxyindoline scaffold features three distinct zones of magnetic interaction:
-
The Chiral Core (C2-C3): The presence of a hydroxyl group at C3 creates a chiral center. Consequently, the two protons at C2 (
and ) are diastereotopic , meaning they are magnetically non-equivalent and will not appear as a simple triplet. -
The Halogenated Arene (C4-C7): The 4-Bromo and 7-Fluoro substituents lock the aromatic protons (
and ) into a specific coupling pattern. The nucleus (spin 1/2) acts as an active coupler, splitting proton signals significantly. -
Exchangeable Protons (NH, OH): These signals are highly solvent-dependent and critical for assessing sample dryness and hydrogen bonding.
Theoretical Chemical Shift & Coupling Data
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Rationale |
| NH (H1) | 5.5 - 6.5 (br) | Singlet (br) | N/A | Broadened by quadrupole relaxation of |
| H2a (Methylene) | 3.4 - 3.6 | dd or ddd | Diastereotopic proton; geminal coupling to H2b. | |
| H2b (Methylene) | 3.8 - 4.0 | dd or ddd | Diastereotopic proton; distinct environment from H2a. | |
| H3 (Methine) | 5.1 - 5.3 | Multiplet | Deshielded by -OH; couples to OH in DMSO. | |
| OH | 2.0 - 5.5 | Broad / Doublet | Shift is concentration/solvent dependent. | |
| H5 (Aromatic) | 7.10 - 7.25 | dd | Deshielded by ortho-Br; meta-coupling to F. | |
| H6 (Aromatic) | 6.75 - 6.90 | dd (app. t) | Shielded relative to H5; strong ortho-coupling to F. |
Note: The "apparent triplet" of H6 arises when
andvalues are similar (~8-9 Hz), causing signal overlap.
Part 2: Comparative Performance – Solvent Selection
The choice of solvent is not merely about solubility; it dictates the resolution of the chiral center and the visibility of the hydroxyl proton.
Scenario A: Chloroform-d (
)
-
Performance: Excellent for resolution of the aromatic region and non-polar coupling.
-
Drawback: The -OH and -NH protons typically appear as broad, featureless singlets or may be completely invisible due to rapid exchange.
-
Use Case: Best for confirming the diastereotopic splitting of H2a/H2b without interference from the water peak.
Scenario B: DMSO-
(Recommended)
-
Performance: The high polarity and hydrogen-bond accepting nature of DMSO slow down the proton exchange rate.
-
Advantage: The -OH proton becomes visible and often splits into a doublet (coupling to H3). This provides direct proof of the 3-hydroxy structure, distinguishing it from the ketone (isatin) precursor.
-
Use Case: Essential for full structural characterization and purity assay.
Visualizing the Coupling Pathway (Graphviz)
The following diagram illustrates the connectivity and coupling interactions that define the spectrum in DMSO-
Figure 1: Spin-spin coupling network. Red lines indicate interactions visible primarily in DMSO-d6.
Part 3: Experimental Protocol for Validation
To ensure scientific integrity, the following "Self-Validating" protocol distinguishes the target molecule from common impurities (e.g., oxidized indole, starting isatin).
Step 1: The DMSO Benchmark Scan
-
Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. -
Acquire a standard 1H spectrum (minimum 16 scans).
-
Checkpoint: Look for the -OH doublet at
5.0–6.0 ppm. If this is a singlet, the sample may be wet (acidic impurities).
Step 2: The
Shake (The "Eraser" Test)
-
Add 1-2 drops of Deuterium Oxide (
) directly to the NMR tube. -
Shake vigorously and re-acquire the spectrum.
-
Validation:
-
The -OH and -NH signals must disappear (exchange with D).
-
The H3 signal must simplify (collapse from a multiplet to a sharper dd/t) as the coupling to OH is removed.
-
If signals remain: The peaks are likely impurities, not exchangeable protons.
-
Step 3:
Decoupling (Optional but Definitive)
If the aromatic region is ambiguous due to overlap:
-
Run a
-decoupled experiment ( ). -
Result: The complex "doublet of doublets" at H5 and H6 will collapse into simple doublets (showing only H-H coupling). This definitively assigns the aromatic protons relative to the fluorine position.
Part 4: Troubleshooting & Impurities
| Observation | Diagnosis | Corrective Action |
| Missing H3 signal (~5.2 ppm) | Sample is likely the oxidized Indole (aromatic C2-C3). | Check MS for mass -2 Da. |
| Missing OH / Broad H3 | Fast exchange due to water or acid traces. | Dry sample or add activated molecular sieves to tube. |
| H5/H6 appear as singlets | Unlikely. Suspect loss of Fluorine (nucleophilic substitution impurity). | Run |
| Extra peaks at 1.2 / 2.5 ppm | Residual solvents (Grease / DMSO). | Calibrate reference to DMSO pentet (2.50 ppm). |
References
-
Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for ABX systems and diastereotopic protons).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[1][2] (Authoritative source for H-F coupling constants).
-
PubChem. (2024). 4-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione (Isatin Precursor Data). National Library of Medicine. [Link]
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The Definitive Guide to Elucidating 3-Hydroxyindoline Structures: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, the indoline scaffold and its derivatives are of paramount importance, frequently appearing in the core structures of bioactive molecules and natural products. Among these, 3-hydroxyindoline and its analogs represent a critical class of intermediates and final products with diverse pharmacological activities. The precise determination of their three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the understanding of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural characterization of 3-hydroxyindoline derivatives. As a senior application scientist, my aim is to offer not just a procedural overview, but a deeper insight into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is indispensable when the stereochemistry of a chiral center, such as the C3 position in 3-hydroxyindolines, is .
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized 3-hydroxyindoline derivative to its crystal structure is a multi-step process that demands patience and precision.
Caption: A generalized workflow for X-ray crystallography of small molecules.
The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals. For 3-hydroxyindoline derivatives, which can exhibit hydrogen bonding and varying polarity, a systematic approach to crystallization is essential.
-
Material Purity: Start with the highest purity material (>95%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: The choice of solvent is crucial. A suitable solvent should dissolve the compound when heated but lead to supersaturation upon cooling. A solvent screen using a small amount of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) is a good starting point.[1][2][3]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization. This is often the simplest and most successful method.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a denser, miscible anti-solvent. Crystals will form at the interface as the solvents slowly mix.[4]
-
-
Crystal Harvesting: Once suitable crystals have formed, they must be carefully mounted on a goniometer head for data collection.
Interpreting the Data: From Diffraction Pattern to Molecular Structure
The diffraction data collected from the crystal is a series of spots of varying intensity. The process of converting this pattern into a three-dimensional structure involves solving the "phase problem" and refining the atomic positions. Modern crystallographic software packages have largely automated this process. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other analytical techniques can provide crucial structural information, often more rapidly and with less material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-hydroxyindoline derivatives, ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift of the proton at C3 and the NH proton can be particularly informative.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular framework.
A study on a purified 3-hydroxy-oxindole derivative demonstrated the power of 1D and 2D NMR in confirming its chemical structure.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation patterns of hydroxyindoles can be complex but also diagnostic.[11][12][13]
Computational Chemistry: The Theoretical Insight
Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. These methods can be used to:
-
Predict the most stable conformation of a molecule.
-
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
-
Investigate the electronic properties and reactivity of the molecule.
A computational study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one used DFT to calculate its optimized geometry and vibrational spectra, which showed good agreement with experimental data.[14] Another study explored the bioactive potential of 3-hydroxy-3-phenyl-isoindolin-1-one using DFT calculations.[15][16]
A Comparative Overview
To aid in the selection of the most appropriate analytical technique, the following table summarizes the key strengths and limitations of each method for the structural characterization of 3-hydroxyindoline derivatives.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions | Unambiguous structural determination | Requires high-quality single crystals, solid-state structure may differ from solution |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation | Provides detailed structural information in solution, non-destructive | Does not provide absolute stereochemistry directly, can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small sample amounts | Does not provide detailed structural connectivity or stereochemistry |
| Computational Chemistry | Theoretical 3D structure, electronic properties, predicted spectra | Complements experimental data, provides insights into reactivity and stability | Accuracy depends on the level of theory and basis set used, does not replace experimental validation |
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of 3-hydroxyindoline derivatives is a critical step in their development as potential therapeutic agents. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure, a comprehensive understanding is best achieved through an integrated approach. NMR spectroscopy provides invaluable information about the structure in solution, mass spectrometry confirms the molecular formula, and computational chemistry offers theoretical insights that can guide and rationalize experimental findings.
For researchers in the field, the choice of analytical technique will depend on the specific question at hand. For unambiguous determination of stereochemistry and solid-state conformation, the effort to obtain single crystals for X-ray analysis is well-justified. For routine characterization and confirmation of synthesis, a combination of NMR and mass spectrometry is typically sufficient. By understanding the strengths and limitations of each technique, scientists can efficiently and accurately elucidate the structures of novel 3-hydroxyindoline compounds, paving the way for the discovery of new and improved medicines.
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Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 14, 2026, from [Link]
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Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. [Link]
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved February 14, 2026, from [Link]
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Comparative Guide: Synthetic Routes to Halogenated 3-Hydroxyindolines
Executive Summary
Halogenated 3-hydroxyindolines and their oxidized congeners (3-hydroxyoxindoles ) represent a privileged scaffold in drug discovery, serving as cores for kinase inhibitors (e.g., CDK2, VEGFR) and natural product analogs. The presence of halogen substituents (F, Cl, Br, I) on the benzene ring modulates metabolic stability and lipophilicity but introduces significant chemoselectivity challenges during synthesis.
This guide objectively compares the three dominant synthetic strategies: Nucleophilic Reduction of Isatins (Classical), Oxidative Dearomatization of Indoles (Direct Functionalization), and CuH-Catalyzed De Novo Cyclization (Modern).
Key Takeaway:
-
For Scalability & Cost : Use Route 1 (Isatin Reduction) . It is robust but lacks enantiocontrol without expensive ligands.
-
For Chiral Precision : Use Route 3 (De Novo Cyclization) or Asymmetric Transfer Hydrogenation (ATH).
-
For Late-Stage Functionalization : Use Route 2 (Oxidative Dearomatization) , though it carries a higher risk of over-oxidation.
Part 1: Strategic Framework & Halogen Compatibility
The synthesis of 3-hydroxyindolines is governed by the "Stability-Selectivity Trade-off." 3-Hydroxyindolines (secondary alcohols) are prone to acid-catalyzed dehydration to form aromatic indoles. Therefore, synthetic routes must avoid harsh acidic conditions, especially when electron-donating halogens (F, Cl) are present.
Halogen Compatibility Matrix
| Halogen | Electronic Effect | Synthetic Risk | Recommended Route |
| Fluorine (F) | Strong EWG (Inductive), EDG (Resonance) | C-F bond is stable, but alters pKa of OH. | Route 1 (Reduction) |
| Chlorine (Cl) | Moderate EWG | Generally stable. | Route 1 or 2 |
| Bromine (Br) | Weak EWG | Labile to Pd/Ni catalysis (Oxidative Addition). | Route 1 (Avoid Pd-catalyzed cyclizations) |
| Iodine (I) | Polarizable | Highly labile; sensitive to radical conditions. | Route 1 (NaBH4 is safe; avoid electrochemical oxidation) |
Part 2: Detailed Comparative Analysis
Route 1: Nucleophilic Reduction of Halogenated Isatins
Target: 3-Hydroxy-2-oxindoles (Dioxindoles) Mechanism: 1,2-addition of hydride to the C3-carbonyl.
This is the industry standard for generating the racemic scaffold. Commercially available halogenated isatins are reduced using sodium borohydride (
-
Pros:
-
Chemoselectivity:
reduces the ketone (C3) without touching the amide (C2) or aryl halogens (Br/I). -
Cost: Reagents are negligible in cost.
-
Scalability: Easily run on kg scale.
-
-
Cons:
-
Stereochemistry: Produces racemates. Requires subsequent chiral resolution or Asymmetric Transfer Hydrogenation (ATH).
-
Over-reduction: Stronger reducing agents (
) will strip the oxygen entirely to form indoles.
-
Route 2: Oxidative Dearomatization of Halogenated Indoles
Target: 3-Hydroxyindolenines / 3-Hydroxyindolines Mechanism: Electrophilic oxidation of the C2-C3 bond followed by nucleophilic attack (water/alcohol).
Using oxidants like DMDO (dimethyldioxirane) or oxaziridines to convert readily available halogenated indoles into 3-hydroxy variants.
-
Pros:
-
Atom Economy: Direct functionalization of the parent heterocycle.
-
Speed: One-step access to the core.
-
-
Cons:
-
Halogen Sensitivity: Oxidative conditions can cause side reactions with I/Br substituents.
-
Stability: The product often spontaneously dehydrates back to the indole unless the Nitrogen is protected (e.g., N-Boc, N-Ts).
-
Route 3: CuH-Catalyzed De Novo Cyclization (Modern)
Target: Chiral 3-Hydroxyindolines Mechanism: Copper-Hydride catalyzed reductive cyclization of o-alkynylnitroarenes.
A breakthrough method (e.g., Org. Lett. 2019) that constructs the ring and sets the stereocenter simultaneously.[1]
-
Pros:
-
Enantioselectivity: High ee% (>90%) using chiral bisphosphine ligands.[2]
-
Halogen Tolerance: Excellent tolerance for F and Cl; moderate for Br.
-
-
Cons:
-
Precursor Cost: Requires synthesis of o-alkynylnitroarenes.
-
Catalyst Cost: Uses expensive chiral ligands (e.g., DTBM-SEGPHOS).
-
Part 3: Decision Logic & Visualization
Synthesis Decision Tree
Caption: Decision matrix for selecting synthetic routes based on stereochemical requirements and halogen stability.
Part 4: Experimental Protocols
Protocol A: Robust Synthesis of 5-Bromo-3-hydroxy-2-oxindole (Route 1)
Best for: Generating bulk material of the stable amide scaffold.
Reagents: 5-Bromoisatin (1.0 equiv), Sodium Borohydride (
-
Preparation: Dissolve 5-bromoisatin (2.26 g, 10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Reduction: Add
(190 mg, 5 mmol) portion-wise over 10 minutes. Note: Evolution of gas will occur. -
Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (50% EtOAc/Hexane). The orange starting material (
) should disappear, yielding a polar spot ( ). -
Quench: Carefully add water (10 mL) followed by 1M HCl dropwise until pH
6. Critical: Do not acidify below pH 4 to prevent dehydration to the indole. -
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Hexane to yield off-white crystals (Yield: ~90-95%).
Self-Validation Check:
-
Appearance: Product must be white/off-white. Yellowing indicates unreacted isatin.
-
NMR: Loss of the ketone carbonyl signal (~180 ppm) and appearance of CH-OH signal (~5.0 ppm, d).
Protocol B: Enantioselective Transfer Hydrogenation (Route 1 - Advanced)
Best for: Chiral drug intermediates.
Reagents: 5-Fluoro-isatin, RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%), Sodium Formate/Formic Acid (5:2).
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst in degassed DMF.
-
Reaction: Add 5-fluoro-isatin (1.0 equiv) and the formate buffer. Stir at room temperature for 24 hours.
-
Workup: Dilute with water, extract with EtOAc.
Part 5: Data Summary & Performance
The following table contrasts the efficiency of routes for a generic 5-Halo-3-hydroxyindoline target.
| Metric | Route 1: Isatin Reduction | Route 2: Indole Oxidation | Route 3: CuH Cyclization |
| Yield | High (85-98%) | Moderate (40-65%) | Good (70-85%) |
| Enantioselectivity | 0% (Racemic) unless ATH used | Low (requires chiral oxidant) | Excellent (>90% ee) |
| Halogen Tolerance | Excellent (F, Cl, Br, I) | Poor (Iodine sensitive) | Moderate (F, Cl ok; Br variable) |
| Step Count | 1 Step | 1 Step | 3 Steps (from nitroarene) |
| Atom Economy | High | High | Moderate |
| Scalability | High (kg scale) | Low (safety concerns) | Low (catalyst cost) |
Mechanism of Enantioselective Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
References
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Rueping, M., et al. (2010).[3] "Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles." Organic Letters.
-
Kaur, P., et al. (2016). "Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles." Beilstein Journal of Organic Chemistry.
-
Peng, H., et al. (2019).[1] "CuH-Catalyzed Synthesis of 3-Hydroxyindolines from o-Alkynylnitroarenes." Organic Letters.
-
Ying, W.-W., et al. (2018).[4] "Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide." Synlett.
-
Zhao, B., et al. (2023).[5] "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization." Journal of Organic Chemistry. [5]
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A Senior Application Scientist's Guide to Benchmarking the Biological Efficacy of Novel 4-Bromo-7-fluoro-3-hydroxyindoline Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 4-Bromo-7-fluoro-3-hydroxyindoline Analogs in Oncology
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus in oncology on the inhibition of protein kinases.[2][3][4] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[5][6][7][8][9]
This guide focuses on a novel chemical series: 4-Bromo-7-fluoro-3-hydroxyindoline analogs. The strategic placement of halogen atoms, such as bromine and fluorine, on the indole or oxindole ring has been shown to enhance anticancer activity.[10][11][12][13] The bromine atom can participate in cross-coupling reactions for further molecular diversification, while the highly electronegative fluorine atom can modulate the compound's electronic properties and metabolic stability, often leading to improved pharmacokinetic profiles.[14] The 3-hydroxy group introduces a potential site for hydrogen bonding within a kinase's ATP-binding pocket, a common feature of many kinase inhibitors.[1]
Given the established role of substituted indolinones as multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib and SU6668 which target VEGFRs, PDGFRs, and c-KIT, it is hypothesized that 4-Bromo-7-fluoro-3-hydroxyindoline analogs will exhibit similar inhibitory profiles.[5][6][7][8][9][15][16][17] This guide provides a comprehensive framework for the systematic evaluation of the biological efficacy of this novel series, outlining detailed experimental protocols to assess their cytotoxic and cytostatic effects, and to elucidate their mechanism of action.
Experimental Design: A Multi-faceted Approach to Efficacy Benchmarking
To comprehensively evaluate the biological efficacy of the novel 4-Bromo-7-fluoro-3-hydroxyindoline analogs, a multi-pronged approach is recommended. This will involve a series of in vitro assays to determine the compounds' effects on cancer cell viability, their ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression. Furthermore, to elucidate the mechanism of action, a direct assessment of their inhibitory activity against key oncogenic kinases will be performed.
Caption: A streamlined workflow for the comprehensive biological evaluation of novel 4-Bromo-7-fluoro-3-hydroxyindoline analogs.
Methodology: Detailed Protocols for Robust and Reproducible Data
The following protocols are designed to be self-validating, with the inclusion of appropriate positive and negative controls to ensure the reliability of the experimental data.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-Bromo-7-fluoro-3-hydroxyindoline analogs (e.g., 0.1, 1, 10, 50, 100 µM). Include Sunitinib and SU6668 as positive controls and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Elucidation of Apoptotic Induction: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Caption: Differentiating cell populations based on Annexin V and Propidium Iodide staining in an apoptosis assay.
Assessment of Cell Cycle Perturbation: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[20][21][22][23]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[20][21][22][23]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Direct Target Engagement: In Vitro Kinase Inhibition Assay
The LanthaScreen™ TR-FRET assay is a robust method for measuring kinase activity and inhibition.
Experimental Protocol:
-
Kinase Reaction: Set up a kinase reaction with a purified receptor tyrosine kinase (e.g., VEGFR2, PDGFRβ), a fluorescently labeled substrate, and ATP in the presence of serial dilutions of the test compounds.
-
Detection: After incubation, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Inhibition of the kinase results in a decrease in the TR-FRET signal.[24][25][26][27][28]
-
Data Analysis: Calculate the IC50 values for kinase inhibition.
Data Presentation and Comparative Analysis
For a clear and objective comparison, the experimental data should be summarized in tabular format.
Table 1: Comparative Cytotoxicity of 4-Bromo-7-fluoro-3-hydroxyindoline Analogs
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| Analog 1 | [Data] | [Data] | [Data] |
| Analog 2 | [Data] | [Data] | [Data] |
| Analog 3 | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] |
| SU6668 | [Data] | [Data] | [Data] |
Table 2: Apoptosis Induction and Cell Cycle Arrest Profile of Lead Analogs (at IC50)
| Compound | % Apoptotic Cells | % G0/G1 | % S | % G2/M |
| Lead Analog X | [Data] | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] | [Data] |
| Vehicle Control | [Data] | [Data] | [Data] | [Data] |
Table 3: Kinase Inhibitory Activity of Lead Analogs
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) |
| Lead Analog X | [Data] | [Data] | [Data] |
| Sunitinib | [Data] | [Data] | [Data] |
| SU6668 | [Data] | [Data] | [Data] |
Conclusion and Future Directions
This comprehensive guide provides a robust framework for the initial biological characterization of novel 4-Bromo-7-fluoro-3-hydroxyindoline analogs. The data generated from these assays will enable a thorough comparison of the analogs' efficacy and provide insights into their mechanism of action. Promising lead compounds identified through this screening cascade can then be advanced to more complex in vitro and in vivo models to further evaluate their therapeutic potential. The structure-activity relationships derived from this initial screen will be invaluable in guiding the design of next-generation analogs with improved potency and selectivity.
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Sunitinib - Wikipedia. [Link]
-
University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Patsnap Synapse. What is the mechanism of Sunitinib Malate? [Link]
-
Hoekman, K. (2001). SU6668, a multitargeted angiogenesis inhibitor. PubMed. [Link]
-
Massive Bio. Sunitinib Malate. [Link]
-
Dojindo Molecular Technologies. Annexin V-FITC Apoptosis Detection Kit. [Link]
-
University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]
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Ahmed, S., et al. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Helvetica Chimica Acta. [Link]
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de Wit, D., et al. (2010). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]
-
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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University of Zurich. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PMC. [Link]
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Ahmed, S., et al. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. ResearchGate. [Link]
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Gummadi, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Phetcharawetch, J., et al. (2025). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. ResearchGate. [Link]
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Yoshikawa, K., et al. (2005). Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. PubMed. [Link]
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Tang, P., et al. (2010). Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives. Journal of Medicinal Chemistry. [Link]
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Cytion. High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. [Link]
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Phetcharawetch, J., et al. (2025). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Publishing. [Link]
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Elabscience. Annexin V-FITC/PI Apoptosis Kit. [Link]
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Royal Society of Chemistry. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. [Link]
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Mologni, L., et al. (n.d.). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. ChEMBL. [Link]
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Tang, P. C., et al. (2010). Novel potent orally active multitargeted receptor tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of 2-indolinone derivatives. PubMed. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Bromo-7-fluoro-3-hydroxyindoline
Executive Safety Directive: 4-Bromo-7-fluoro-3-hydroxyindoline
Status: Novel Intermediate / High-Potency Scaffold Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Bioactive Scaffold Immediate Action: Handle within a Chemical Fume Hood or Powder Containment Hood . Do not handle on an open bench.
As researchers, we often treat intermediates as inert building blocks. This is a critical error. 4-Bromo-7-fluoro-3-hydroxyindoline is not just a reagent; it is a halogenated, fused-ring heterocycle designed for biological interaction (likely kinase or receptor modulation). The presence of bromine and fluorine atoms significantly increases lipophilicity, enhancing skin absorption relative to the parent indoline.
This guide outlines the Defensive Handling Protocol required to work with this compound safely, assuming a "Potent/Unknown" risk profile (Control Band 3) in the absence of comprehensive toxicological data.
Chemical Risk Profile & Causality
To select the right PPE, you must understand the mechanism of the hazard.
-
Enhanced Lipophilicity: The halogen substitutions (Br at C4, F at C7) increase the partition coefficient (LogP). This means the compound can penetrate the stratum corneum (outer skin layer) faster than non-halogenated analogs.
-
Respiratory Irritation: As a hydroxyindoline, the dust is likely an irritant to mucous membranes. Inhalation can trigger sensitization, leading to long-term allergic responses.
-
Solution Permeation: Once dissolved in organic solvents (DCM, DMF, DMSO), the "carrier solvent" effect drives the compound through standard nitrile gloves in seconds to minutes.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this specific matrix for halogenated indoline handling.
| PPE Category | Standard Requirement | Technical Rationale |
| Hand Protection (Solid) | Double Nitrile (Minimum 5 mil outer, 4 mil inner). | Creates a sacrificial layer. Colored inner gloves allow immediate visual detection of tears. |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) under Nitrile. | Halogenated aromatics and carrier solvents (like DCM) permeate nitrile rapidly (<2 mins). Laminate provides >4 hour breakthrough time. |
| Respiratory | P100 Particulate Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills. | Surgical masks provide zero protection against chemical dust. P100 is required for solid particulates. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Safety glasses with side shields are insufficient for powders that drift. Goggles seal the orbital area. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry. |
Operational Protocol: The "Safe-Path" Workflow
This workflow minimizes cross-contamination. Follow these steps linearly.
Phase A: Preparation (The "Clean" Zone)
-
Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Halogenated powders are often static-prone and will "jump" during weighing.
-
Lining: Place a disposable absorbent mat (plastic side down) on the hood surface to capture micro-spills.
Phase B: Active Handling (The "Hot" Zone)
-
Weighing: Never weigh this compound on an open balance. If a balance enclosure is unavailable, tare the vial inside the hood, add solid, cap it, and then move to the balance.
-
Solubilization: Add solvent slowly. The heat of solution (exothermic) can cause aerosolization.
-
Transfer: Use positive-displacement pipettes for solutions to prevent dripping (high vapor pressure/low surface tension issues).
Phase C: Decontamination (The "Exit" Zone)
-
Primary Wipe: Wipe all exterior surfaces of vials/flasks with a DCM-dampened Kimwipe inside the hood before removing them.
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Discard into solid hazardous waste.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and containment barriers.
Figure 1: Decision logic for containment and PPE based on the physical state of the compound.
Waste Disposal & Emergency Response
Disposal Strategy
Because of the Bromine and Fluorine atoms, this compound cannot be bulked with standard organic solvents. It must go into a dedicated Halogenated Waste stream.[1]
-
Solid Waste: Double-bag in clear polyethylene bags; label as "Toxic Solid - Halogenated Indoline."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acid waste (potential for HF/HBr gas generation).
Spill Response (Powder)
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Tyvek suit, double gloves, and P100 respirator.
-
Cover: Gently cover the powder with oil-dampened paper towels (prevents dust cloud).
-
Scoop: Lift carefully; do not sweep.
-
Clean: Wash surface with soap and water (surfactants lift lipophilic residues better than solvents).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
PubChem. (2023). Compound Summary: Indoline Derivatives Safety Data. National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
